molecular formula C26H17Cl2NO7S B2359116 4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate CAS No. 448197-52-2

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate

Cat. No.: B2359116
CAS No.: 448197-52-2
M. Wt: 558.38
InChI Key: ZGPIIQVQQRWUTD-UHFFFAOYSA-N
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Description

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate is a complex organic compound with the molecular formula C26H17Cl2NO7S. This compound is characterized by its unique structure, which includes phenyl, dichlorophenyl, sulfonyl, phenoxycarbonyl, and carbamate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Phenyl (2,5-dichlorophenyl)sulfonyl intermediate: This step involves the reaction of phenyl and 2,5-dichlorophenyl sulfonyl chloride under controlled conditions.

    Introduction of the Phenoxycarbonyl group: The intermediate is then reacted with phenoxycarbonyl chloride to introduce the phenoxycarbonyl group.

    Formation of the Carbamate group: Finally, the compound is treated with a suitable carbamoylating agent to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate involves its interaction with specific molecular targets. The sulfonyl and carbamate groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate can be compared with other similar compounds, such as:

    Phenyl (2,5-dichlorophenyl)sulfonyl(4-hydroxyphenyl)carbamate: This compound lacks the phenoxycarbonyl group, which may affect its reactivity and biological activity.

    Phenyl (2,5-dichlorophenyl)sulfonyl(4-methoxyphenyl)carbamate: The presence of a methoxy group instead of a phenoxycarbonyl group can lead to different chemical and biological properties.

Properties

IUPAC Name

[4-[(2,5-dichlorophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl2NO7S/c27-18-11-16-23(28)24(17-18)37(32,33)29(25(30)34-20-7-3-1-4-8-20)19-12-14-22(15-13-19)36-26(31)35-21-9-5-2-6-10-21/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPIIQVQQRWUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl2NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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